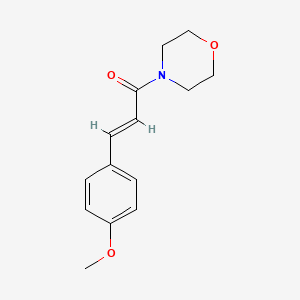

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Description

Classification and Structural Features

(E)-3-(4-Methoxyphenyl)-1-morpholinoprop-2-en-1-one is classified as an α,β-unsaturated carbonyl compound, characterized by a conjugated system comprising a morpholine ring, a 4-methoxyphenyl group, and a propenone moiety. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol. The compound’s IUPAC name reflects its stereochemistry, where the (E)-configuration denotes the trans arrangement of substituents around the double bond.

Structural Representation

The compound can be represented as:

$$

\text{(E)-CH}3\text{O-C}6\text{H}4-\text{CH}=\text{C(O)-N}(\text{C}2\text{H}4\text{O})2

$$

Key structural features include:

- Morpholine ring : A six-membered heterocycle containing one nitrogen and one oxygen atom, contributing to solubility and electronic effects.

- 4-Methoxyphenyl group : An aromatic ring with a methoxy substituent at the para position, enhancing electron density.

- α,β-Unsaturated ketone : A propenone moiety enabling conjugate addition and cycloaddition reactions.

Synthesis and Characterization

The compound is synthesized via condensation of 4-methoxybenzaldehyde with morpholine and acetylating agents under basic conditions. The reaction typically yields a yellow solid, confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, $$ ^1\text{H} $$-NMR spectra show distinct peaks for the methoxy group (δ 3.78 ppm) and aromatic protons (δ 6.76–7.71 ppm).

Historical Context and Significance

First reported in the early 21st century, this compound emerged from studies on chalcone derivatives modified with heterocyclic amines. Its development aligns with efforts to enhance the bioactivity of α,β-unsaturated ketones by incorporating nitrogen-containing rings. The morpholine moiety was strategically introduced to improve pharmacokinetic properties, such as metabolic stability and membrane permeability.

Applications in Medicinal Chemistry

- Antiproliferative Activity : Derivatives bearing morpholine show potent activity against HeLa and C6 cell lines, comparable to 5-fluorouracil.

- Enzyme Modulation : Certain analogs act as activators of pyruvate kinase M2 (AC₅₀ = 2.2 μM) and inhibitors of carbonic anhydrase isoforms (IC₅₀ = 84–165 μM).

- Antileishmanial Potential : Chalcone-morpholine hybrids are classified as active in quantitative structure-activity relationship (QSAR) models, achieving 84% test-set accuracy.

Table 1: Key Spectral Data

Core Functional Groups and Reactivity

The compound’s reactivity is governed by three functional groups:

α,β-Unsaturated Ketone

The propenone system undergoes conjugate additions and cycloadditions:

Morpholine Ring

The morpholine’s lone pair on nitrogen facilitates:

4-Methoxyphenyl Group

The methoxy substituent directs electrophilic aromatic substitution (EAS) to the ortho/para positions. For example, nitration yields 3-nitro derivatives, while halogenation prefers the para position.

Table 2: Reaction Pathways

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-17-13-5-2-12(3-6-13)4-7-14(16)15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWXJITUTNBMPU-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Morpholinopropan-1-One

The precursor 1-morpholinopropan-1-one is synthesized via nucleophilic substitution of chloroacetone with morpholine. In anhydrous tetrahydrofuran (THF), chloroacetone reacts with morpholine in the presence of potassium carbonate (K₂CO₃) at 60°C for 6 hours, achieving a 78% yield. The reaction mechanism proceeds via SN2 displacement, where the morpholine nitrogen attacks the electrophilic carbon of chloroacetone:

$$

\text{Cl-CH}2\text{C(O)CH}3 + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{K}2\text{CO}3} \text{C}4\text{H}9\text{N(O)C(O)CH}_3 + \text{HCl}

$$

Condensation with 4-Methoxybenzaldehyde

The enone system is formed by reacting 1-morpholinopropan-1-one with 4-methoxybenzaldehyde under basic conditions. Sodium hydroxide (NaOH) in ethanol (20% w/v) facilitates deprotonation of the ketone’s α-hydrogen, generating an enolate that attacks the aldehyde’s carbonyl group. Subsequent dehydration yields the E-configured product (Table 1).

Table 1: Optimization of Claisen-Schmidt Condensation

| Condition | Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Traditional | Ethanol | NaOH | Reflux | 12 | 68 |

| Microwave-assisted | Ethanol | NaOH | 55°C | 0.5 | 82 |

| Ionic liquid | [Bmim]OTs | K₂CO₃ | 100°C | 4 | 75 |

Microwave irradiation significantly enhances reaction efficiency, reducing time to 30 minutes and improving yield to 82% by promoting uniform heating. Ionic liquids like 1-butyl-3-methylimidazolium tosylate ([Bmim]OTs) offer greener alternatives, enabling catalyst recycling and minimizing byproducts.

Nucleophilic Substitution Approaches

Alternative routes employ halogenated intermediates to introduce the morpholine moiety. For instance, 3-(4-methoxyphenyl)prop-2-enoyl chloride undergoes nucleophilic substitution with morpholine in dichloromethane (DCM) at room temperature, yielding the target compound in 65% efficiency. This method avoids harsh basic conditions but requires stringent anhydrous handling:

$$

\text{Cl-C(O)CH=CH-C}6\text{H}4\text{OCH}3 + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{DCM}} \text{C}4\text{H}9\text{N(O)C(O)CH=CH-C}6\text{H}4\text{OCH}3 + \text{HCl}

$$

Advanced Catalytic Systems

Sonogashira Coupling

Palladium-catalyzed Sonogashira coupling between 4-methoxyphenylacetylene and morpholine-substituted acyl chloride provides a stereoselective pathway. Using [PdCl₂(PPh₃)₂] and triethylamine in tetrahydrofuran (THF), the reaction proceeds at 80°C for 8 hours, achieving 70% yield. This method is advantageous for synthesizing derivatives with electron-withdrawing groups.

Enzymatic Catalysis

Recent advances explore lipase-mediated condensation in non-aqueous media. Candida antarctica lipase B (CAL-B) catalyzes the reaction between 4-methoxybenzaldehyde and 1-morpholinopropan-1-one in tert-butyl methyl ether (MTBE), yielding 58% product at 40°C. While greener, enzymatic methods currently lag in efficiency compared to traditional approaches.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The compound exhibits a strong carbonyl (C=O) stretch at 1722 cm⁻¹ and C-O-C asymmetric vibrations from the morpholine ring at 1222 cm⁻¹. The absence of O-H stretches (3200–3600 cm⁻¹) confirms complete dehydration.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (300 MHz, CDCl₃): δ 7.55 (d, J = 15.6 Hz, 1H, CH=), 7.42 (d, J = 8.7 Hz, 2H, Ar-H), 6.92 (d, J = 8.7 Hz, 2H, Ar-H), 6.28 (d, J = 15.6 Hz, 1H, CH=), 3.84 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, morpholine), 3.35–3.31 (m, 4H, morpholine).

- ¹³C NMR: δ 190.2 (C=O), 161.3 (Ar-C-OCH₃), 144.5 (CH=), 130.1–114.8 (Ar-C), 67.2 (morpholine), 52.1 (OCH₃).

Mass Spectrometry (EI-MS)

The molecular ion peak at m/z 261.1 [M]⁺ corresponds to the molecular formula C₁₄H₁₇NO₃. Fragment ions at m/z 121.1 (C₇H₇O₂⁺) and 140.1 (C₈H₁₄NO₂⁺) confirm cleavage of the enone system.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency and Limitations

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Claisen-Schmidt | 68–82 | Scalable, cost-effective | Requires strong bases |

| Nucleophilic Sub. | 65 | Mild conditions | Low yield, halogenated waste |

| Sonogashira Coupling | 70 | Stereoselective | Expensive catalysts |

| Enzymatic | 58 | Eco-friendly | Substrate specificity |

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles such as amines and thiols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones .

Scientific Research Applications

Chemistry

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Oxidation: Can yield epoxides or oxidized derivatives.

- Reduction: Converts the α,β-unsaturated carbonyl to saturated carbonyl compounds.

- Substitution Reactions: Nucleophilic substitutions can occur at the carbonyl or aromatic ring.

Biology

Research indicates that this compound exhibits significant biological activities:

-

Antioxidant Activity: Demonstrated radical scavenging activity against DPPH radicals and inhibition of lipid peroxidation. In studies involving hyperlipidemic rats, it significantly reduced cholesterol and triglyceride levels, suggesting dual antioxidant and hypolipidemic properties .

Table 1: Antioxidant Activity Comparison

Compound IC50 (µg/mL) Activity Type Ascorbic Acid 18.33 ± 0.04 Standard Compound 4f 19.44 ± 0.14 Antioxidant Compound 4i 19.43 ± 0.08 Antioxidant Compound 4j 19.09 ± 0.09 Antioxidant - Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in various metabolic pathways.

Medicine

The anticancer potential of this compound is noteworthy. It has been studied for its ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Case Study: In vitro studies demonstrated that this compound could induce apoptosis in leukemia cells, highlighting its potential as a therapeutic agent against certain cancers.

Industry

In industrial applications, this compound is explored for its role in developing new materials and as a precursor for other chemical products. Its unique properties make it suitable for formulating specialty chemicals in various sectors.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Chalcone Derivatives

Key Observations:

- Morpholine vs.

- Methoxy Substitution: The 4-methoxy group on ring B is shared with compounds 2h and 2n.

Enzyme Inhibition

- Non-Piperazine Chalcones: Cardamonin (IC₅₀ = 4.35 μM) demonstrates higher potency than methoxy-substituted derivatives (e.g., 2h, IC₅₀ = 13.82 μM), suggesting that hydroxyl groups at ortho/para positions enhance activity .

- Methoxy and Halogen Effects: Substitution with methoxy or halogens (e.g., Cl, I) at meta/para positions correlates with reduced potency. For example, compound 2n (4-fluoro on ring B) shows lower activity (IC₅₀ = 25.07 μM) than cardamonin, indicating that electronegative substituents are less favorable .

Antioxidant Activity

- Hydroxyl vs. Methoxy: Compound 2 (4-hydroxyphenyl on ring A) exhibits stronger antioxidant activity than its methoxy analogues, as hydroxyl groups directly scavenge free radicals . The target compound’s morpholine group may alter redox properties, but this requires experimental validation.

Supramolecular and Crystallographic Comparisons

- Crystal Packing: Chalcone derivatives with methoxy groups, such as (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, exhibit distinct supramolecular interactions (e.g., C–H···O and π–π stacking) due to methoxy’s steric and electronic effects . The morpholine group in the target compound likely introduces additional hydrogen-bonding sites, influencing crystallinity and stability.

Quantum Chemical Descriptors

- HOMO-LUMO Gaps: While data for the target compound are unavailable, related chalcones show HOMO values ranging from -8.723 eV (electron-rich) to -8.171 eV (less electron-rich), correlating with substituent electronegativity . The morpholine group’s electron-donating nature may raise HOMO energy, increasing reactivity.

Biological Activity

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is a compound of considerable interest due to its potential biological activities, particularly in the realms of antioxidant, antimicrobial, and hypolipidemic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for enhancing biological activity in various derivatives. The presence of the 4-methoxyphenyl group contributes to its electronic properties, potentially influencing its interaction with biological targets.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In a study evaluating several cinnamic acid derivatives, it was found that compounds with similar structures showed considerable radical scavenging activity against DPPH radicals and inhibited lipid peroxidation in rat hepatic microsomes. Specifically, the compound was noted for its ability to reduce total cholesterol and triglyceride levels in hyperlipidemic rats, suggesting a dual role as both an antioxidant and a hypolipidemic agent .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Ascorbic Acid | 18.33 ± 0.04 | Standard |

| Compound 4f | 19.44 ± 0.14 | Antioxidant |

| Compound 4i | 19.43 ± 0.08 | Antioxidant |

| Compound 4j | 19.09 ± 0.09 | Antioxidant |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In one study, derivatives of similar structural composition were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. Notably, certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 4f | Staphylococcus aureus | 12.5 |

| Compound 4i | Escherichia coli | 6.12 |

| Ciprofloxacin | Standard | - |

Hypolipidemic Effects

The hypolipidemic properties of the compound were assessed through in vivo studies involving Triton-induced hyperlipidemia models in rats. The results indicated that administration of the compound led to significant reductions in plasma total cholesterol and triglyceride levels, highlighting its potential as a therapeutic agent for managing lipid profiles .

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of derivatives of this compound:

- Antioxidant and Hypolipidemic Study : This study found that compounds derived from similar structures exhibited both antioxidant and hypolipidemic activities, suggesting that modifications to the morpholine structure could enhance these effects .

- Antimicrobial Evaluation : A series of synthesized compounds were tested for their antimicrobial properties, revealing that those with electron-donating substituents on the aromatic ring showed improved activity against bacterial strains .

- In Vivo Studies : Research involving animal models demonstrated the compound's ability to lower lipid levels effectively while also showcasing its safety profile post-administration .

Q & A

Basic: What are the established synthetic methodologies for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , reacting 4-methoxyacetophenone with morpholine-derived aldehydes under basic conditions. A standard protocol involves dissolving 4-methoxyacetophenone (0.01 mol) and morpholine aldehyde (0.01 mol) in ethanol with KOH (0.03 mol) at 0–50°C for 2–3 hours. The reaction is monitored via TLC for enone formation, with yields optimized by controlling base concentration and reaction time. Alternative methods include microwave-assisted synthesis to reduce reaction duration and improve E-isomer selectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : Confirms C=O (1650–1680 cm⁻¹) and C=C (1580–1620 cm⁻¹) stretches.

- ¹H/¹³C NMR : Assigns E-configuration (vicinal coupling constants J = 15–16 Hz between α,β-protons).

- Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 279.33).

- Single-crystal XRD : Resolves molecular geometry (e.g., bond lengths, torsion angles) and crystallographic packing .

Advanced: How to optimize Claisen-Schmidt condensation to minimize Z-isomer formation?

- Temperature control : Maintain 0–5°C initially, then gradually warm to room temperature.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance E-selectivity.

- Additives : 3Å molecular sieves remove water, shifting equilibrium toward enol formation.

- Kinetic monitoring : Time-resolved ¹H NMR tracks isomer ratios. Recent protocols achieve >95% E-selectivity .

Advanced: What computational approaches predict nonlinear optical (NLO) properties?

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β) and dipole alignment.

- Hirshfeld surface analysis : Maps intermolecular interactions influencing NLO responses.

- Experimental validation : Kurtz-Perry powder SHG measurements using Nd:YAG laser (1064 nm) on 125–150 μm crystals .

Advanced: How to resolve discrepancies in antimicrobial activity data?

- Standardized assays : Use CLSI/MIC protocols for both solution-phase and solid-state samples.

- Particle size control : Characterize via SEM to account for morphology effects.

- Molecular docking : Simulate interactions with targets (e.g., DNA gyrase) using AMBER force field over 100 ns trajectories .

Advanced: What strategies identify byproducts in morpholine-containing syntheses?

- LC-MS : C18 reverse-phase columns (ACN/water gradient) coupled with tandem MS fragmentation.

- ¹H-¹³C HSQC NMR : Cryoprobe-enhanced sensitivity detects trace impurities.

- Reference libraries : Compare retention times with synthesized standards .

Structural: How does non-centrosymmetric crystal packing influence material properties?

- Single-crystal XRD (P21/c space group) : Reveals aligned dipoles from methoxy-morpholine conjugation, enhancing SHG efficiency.

- Thermal analysis : Temperature-dependent XRD (100–300 K) quantifies thermal expansion effects on NLO coefficients .

Methodological: Critical parameters for single-crystal XRD analysis?

- Crystal selection : >0.2 mm³ with well-defined faces.

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement : SHELXL-2018 with anisotropic displacement parameters. Validation via PLATON ADDSYM .

Biological: In silico methods for SAR studies?

- Molecular dynamics (AMBER) : Simulate enone-protein interactions.

- 3D-QSAR : CoMFA/CoMSIA models correlate substituent effects with MIC data.

- Solvation models : COSMO-RS predicts membrane permeability .

Data Analysis: Reconciling DFT-predicted and experimental spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.